molecular formula C10H16ClNO B164149 o-Methoxy-alpha-methylphenethylamine hydrochloride CAS No. 72739-03-8

o-Methoxy-alpha-methylphenethylamine hydrochloride

Cat. No. B164149
CAS RN: 72739-03-8
M. Wt: 201.69 g/mol
InChI Key: SXQBBTRLKWTAPV-UHFFFAOYSA-N
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Description

Synthesis Analysis

Methoxyamine, a related compound, is prepared via O-alkylation of hydroxylamine derivatives. For example, it is obtained by O-methylation of acetone oxime followed by hydrolysis of the O-methylated oxime .


Molecular Structure Analysis

The molecular structure of o-Methoxy-alpha-methylphenethylamine hydrochloride is represented by the formula C10H15NO∙ClH . It is also available as a 2D Mol file .


Chemical Reactions Analysis

Analogous to the behavior of hydroxylamine, methoxyamine condenses with ketones and aldehydes to give imines. Methoxyamine is used as a synthon for NH2+. It undergoes deprotonation by methyl lithium to give CH3ONHLi. This N-lithio derivative is attacked by organolithium compounds to give, after hydrolysis, amines .

Scientific Research Applications

Synthesis and Chemical Analysis

  • Efficient Synthesis Methods : Research demonstrates methods for synthesizing compounds related to o-Methoxy-alpha-methylphenethylamine hydrochloride. An example includes an efficient one-pot synthesis of N-methoxy-N-methylamides from carboxylic acids (Kim et al., 2003).

  • Gas Chromatography-Mass Spectrometry Analysis : Studies have utilized GC-MS for analyzing acylated derivatives of phenethylamines, contributing to the understanding of their chemical properties and structural differentiation (Awad et al., 2007).

Metabolism and Biochemical Reactions

  • In Vivo Metabolism Studies : In vivo metabolism of related phenethylamines has been studied in rats to understand metabolic pathways and identify urinary metabolites (Kanamori et al., 2002).

  • Biochemical Profiling : Research on the biochemical profile of novel compounds similar to o-Methoxy-alpha-methylphenethylamine hydrochloride has been conducted, indicating potential antidepressant activity (Muth et al., 1986).

Pharmacological and Therapeutic Potential

  • Monoamine Oxidase Inhibition : Studies on derivatives of o-Methoxy-alpha-methylphenethylamine hydrochloride have shown monoamine oxidase inhibiting activity, suggesting potential therapeutic applications (Ferguson & Keller, 1975).

  • Alpha-Adrenergic Activity : Research on phenylethylamines related to methoxamine, a compound structurally related to o-Methoxy-alpha-methylphenethylamine hydrochloride, has explored their direct alpha 1-receptor agonist activity (DeMarinis et al., 1981).

Molecular and Structural Analysis

  • Density Functional Theory Studies : The structural properties of phenethylamines, including o-Methoxy-alpha-methylphenethylamine, have been optimized using density functional theory, providing insights into their molecular properties (Zira, 2015).

  • Nuclear Magnetic Resonance Studies : NMR studies have been conducted to elucidate the structure of compounds like 4-methoxy-N-methylphenethylamine, contributing to a deeper understanding of their molecular structure (Ortner et al., 1979).

properties

IUPAC Name

1-(2-methoxyphenyl)propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-8(11)7-9-5-3-4-6-10(9)12-2;/h3-6,8H,7,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXQBBTRLKWTAPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

o-Methoxy-alpha-methylphenethylamine hydrochloride

CAS RN

5344-61-6
Record name NSC1139
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1139
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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